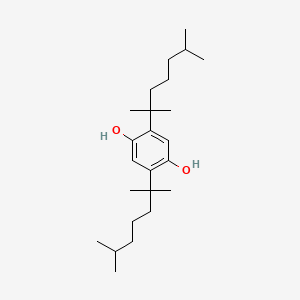![molecular formula C7H10O3 B14308941 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one CAS No. 115919-10-3](/img/structure/B14308941.png)
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-oxabicyclo[222]octan-3-one is a bicyclic lactone compound with a unique structure that includes a bridged oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The stereochemistry of the resulting polymer can be controlled by varying the polymerization conditions, leading to different isomeric forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of ring-opening polymerization and the use of specific catalysts and initiators are likely to be scaled up for larger production volumes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium methoxide for initiating polymerization, and organic superbases for catalysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the degradation of the polymer with acid at high temperatures can recover 3-cyclohexenecarboxylic acid .
Applications De Recherche Scientifique
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a monomer in polymer science.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique mechanical and thermal properties . The stereochemistry of the alicyclic structures in the polymer backbone can be regulated by varying the polymerization conditions, affecting the polymer’s properties .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one can be compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
These comparisons highlight the unique properties of this compound, particularly its potential for use in drug discovery and polymer science.
Propriétés
Numéro CAS |
115919-10-3 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
4-hydroxy-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-6-7(9)3-1-5(10-6)2-4-7/h5,9H,1-4H2 |
Clé InChI |
KPWLAANFBQKIMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
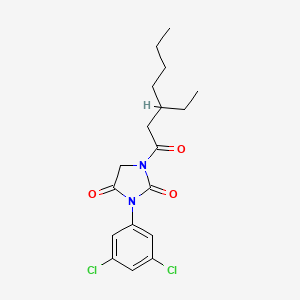
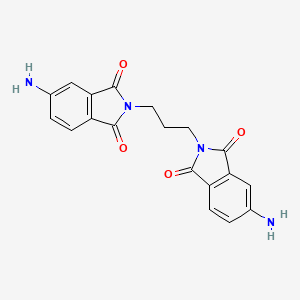
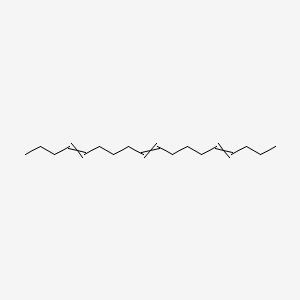
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
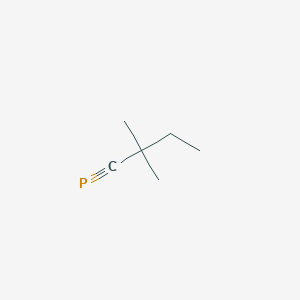
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
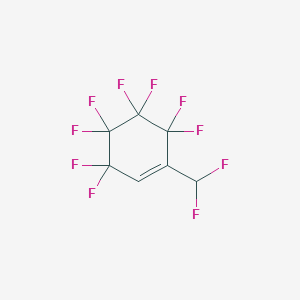

![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
